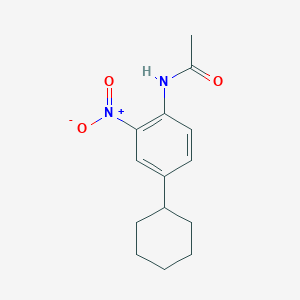

N-(4-cyclohexyl-2-nitrophenyl)acetamide

説明

N-(4-Cyclohexyl-2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring bearing a nitro (-NO₂) group in the ortho (2nd) position and a cyclohexyl group in the para (4th) position. The acetamide moiety (-NH-CO-CH₃) is attached to the aromatic ring, forming a planar structure that facilitates intermolecular interactions.

特性

分子式 |

C14H18N2O3 |

|---|---|

分子量 |

262.30 g/mol |

IUPAC名 |

N-(4-cyclohexyl-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C14H18N2O3/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17) |

InChIキー |

GOEBVEUOJPDTNM-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=C(C=C(C=C1)C2CCCCC2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula.

Enzyme Inhibition Potential

Acetamide derivatives often target enzymes like monoamine oxidases (MAO) and cholinesterases (AChE/BChE):

- MAO-B inhibition : Compounds with bulky substituents (e.g., benzothiazole in ) show enhanced selectivity. The cyclohexyl group in N-(4-cyclohexyl-2-nitrophenyl)acetamide may similarly improve MAO-B affinity due to hydrophobic interactions .

- AChE inhibition : Electron-deficient aromatic rings (due to nitro groups) enhance binding to AChE’s catalytic site. ’s triazole-linked acetamides demonstrate this, suggesting the target compound could share activity .

Antimicrobial and Anticancer Activity

- Antimicrobial activity: highlights acetamides with benzo[d]thiazole groups (e.g., compound 47) as potent against gram-positive bacteria.

- Anticancer activity : Nitro groups in compounds like N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide () correlate with cytotoxicity. The target compound’s nitro group may similarly contribute to DNA intercalation or redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。